molecular formula C19H21ClF3N5 B4986070 N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine

N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine

Cat. No. B4986070
M. Wt: 411.8 g/mol
InChI Key: CTYRHALKHOOTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .


Synthesis Analysis

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .


Molecular Structure Analysis

The structure of the isolated products was established on the basis of NMR (1H, 13C, and 19F) and IR spectral data . The scope of the reaction was studied using various β-diketones viz., aliphatic, aromatic, heteroaromatic, and trifluoromethyl-β-diketones .


Chemical Reactions Analysis

The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . These optimized conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were determined using various techniques. The melting point was found to be 251 °C . The yield was 91% . The compound was characterized using IR spectroscopy, 1H NMR, and 13C NMR . The mass spectrometry data showed a m/z value of 443.16 [M+1]+ .

Mechanism of Action

PHTPP is a selective antagonist of ERβ . It blocks hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .

Future Directions

The compound has shown potential in scientific research, particularly in the study of the function of the ERβ receptor . Future research could focus on further exploring its biological activity and potential applications in medicine. The interest of this approach has been highlighted by the synthesis of a known anti-inflammatory agent . Additionally, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .

properties

IUPAC Name

N-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF3N5/c1-12-11-15(24-9-4-10-27(2)3)28-18(25-12)16(17(26-28)19(21,22)23)13-5-7-14(20)8-6-13/h5-8,11,24H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYRHALKHOOTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCCN(C)C)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine

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